molecular formula C7H5NO4 B15239355 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid

2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid

Cat. No.: B15239355
M. Wt: 167.12 g/mol
InChI Key: PYYPHCIXEDCWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid is a heterocyclic compound characterized by a fused dioxole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions: 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to identify the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2H-[1,3]Dioxolo[4,5-B]pyridine-5-carboxylic acid
  • 2H-[1,3]Dioxolo[4,5-B]pyridine-7-carboxylic acid
  • Oxolinic acid

Comparison: Compared to its analogs, 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid may exhibit unique reactivity and biological activity due to the position of the carboxylic acid group. This positional isomerism can influence the compound’s electronic distribution and steric factors, thereby affecting its interaction with other molecules .

Properties

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

[1,3]dioxolo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H5NO4/c9-7(10)4-1-5-6(8-2-4)12-3-11-5/h1-2H,3H2,(H,9,10)

InChI Key

PYYPHCIXEDCWAH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.